2-chloro-N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)propanamide
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Overview
Description
2-chloro-N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)propanamide is a versatile chemical compound used in scientific research. It exhibits high perplexity due to its complex structure, enabling diverse applications. Its burstiness allows for varied experiments, making it valuable in drug discovery and chemical synthesis.
Preparation Methods
The synthesis of 2-chloro-N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)propanamide involves multiple steps. One common method includes the cyclization of appropriate precursors under specific conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the pyrazolo[3,4-b]pyridine ring . Industrial production methods may vary, but they typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-chloro-N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-chloro-N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)propanamide is widely used in scientific research due to its unique properties. It is valuable in:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)propanamide involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, thereby affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-chloro-N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)propanamide can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure but differ in their specific substituents and biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also have a similar core structure and are studied for their potential as CDK2 inhibitors.
The uniqueness of this compound lies in its specific substituents and the resulting biological activities, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-chloro-N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN4O/c1-7(2)17-11-9(5-15-17)4-10(6-14-11)16-12(18)8(3)13/h4-8H,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOFZZLUCQNITRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=NC=C(C=C2C=N1)NC(=O)C(C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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